molecular formula C16H14FN3O3S B11606905 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]ethanol

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]ethanol

Cat. No.: B11606905
M. Wt: 347.4 g/mol
InChI Key: UUMNNCDZQZOCPM-WOJGMQOQSA-N
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Description

4-FLUOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features a fluorobenzaldehyde moiety linked to a benzisothiazole ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves the condensation of 4-fluorobenzaldehyde with a hydrazone derivative of 1,1-dioxo-1H-1,2-benzisothiazole. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods would be optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-FLUOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The fluorine atom in the benzaldehyde moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug development or as biochemical probes.

Medicine

In medicine, the compound or its derivatives could be investigated for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-FLUOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde: A simpler compound with a similar benzaldehyde moiety but lacking the benzisothiazole and hydrazone components.

    Benzisothiazole Derivatives: Compounds containing the benzisothiazole ring, which may exhibit similar chemical reactivity and biological activity.

    Hydrazones: A class of compounds featuring the hydrazone linkage, known for their versatility in organic synthesis and potential biological activities.

Uniqueness

4-FLUOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is unique due to the combination of its fluorobenzaldehyde, benzisothiazole, and hydrazone components. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14FN3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-fluorophenyl)methylideneamino]amino]ethanol

InChI

InChI=1S/C16H14FN3O3S/c17-13-7-5-12(6-8-13)11-18-20(9-10-21)16-14-3-1-2-4-15(14)24(22,23)19-16/h1-8,11,21H,9-10H2/b18-11+

InChI Key

UUMNNCDZQZOCPM-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC=C(C=C3)F

Origin of Product

United States

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